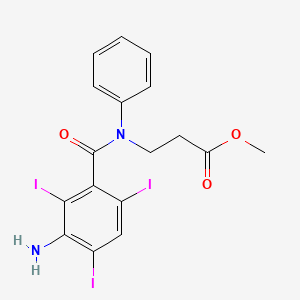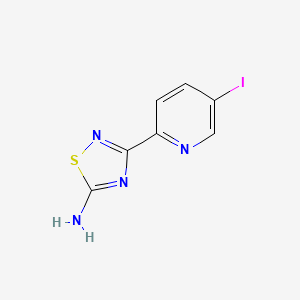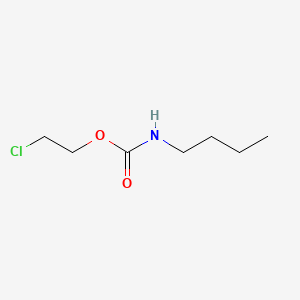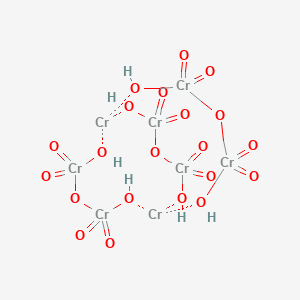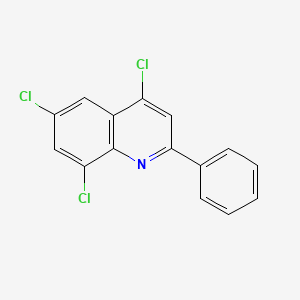
4,6,8-Trichloro-2-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6,8-Trichloro-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H8Cl3N and a molecular weight of 308.59 g/mol . It is a derivative of quinoline, which is a fundamental scaffold in medicinal chemistry due to its versatile applications in industrial and synthetic organic chemistry . This compound is particularly notable for its potential use in proteomics research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,8-Trichloro-2-phenylquinoline can be achieved through various classical and modern synthetic protocols. Some of the well-known classical methods include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach syntheses . These methods often involve cyclization reactions and the use of transition metal catalysts, metal-free ionic liquids, or ultrasound irradiation to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of green chemistry protocols, such as ionic liquid-mediated reactions and ultrasound irradiation, is becoming increasingly popular to minimize environmental impact .
化学反応の分析
Types of Reactions
4,6,8-Trichloro-2-phenylquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the quinoline ring.
Reduction: This reaction can modify the electronic properties of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium azide (NaN3) and various organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of functionalized quinolines .
科学的研究の応用
4,6,8-Trichloro-2-phenylquinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4,6,8-Trichloro-2-phenylquinoline involves its interaction with various molecular targets and pathways. As a quinoline derivative, it can inhibit the activity of certain enzymes and disrupt cellular processes. For example, quinoline compounds are known to interfere with DNA replication and repair, leading to their use as antimicrobial and anticancer agents . The specific molecular targets and pathways involved depend on the functional groups present on the quinoline scaffold.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a benzene ring fused to a pyridine ring.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Fluoroquinolones: A class of antibiotics that include compounds like ciprofloxacin and levofloxacin, which have a fluorine atom in the quinoline ring.
Uniqueness
4,6,8-Trichloro-2-phenylquinoline is unique due to the presence of three chlorine atoms at positions 4, 6, and 8 on the quinoline ring. This specific substitution pattern can significantly alter the compound’s chemical properties and biological activities compared to other quinoline derivatives .
特性
CAS番号 |
1153165-35-5 |
|---|---|
分子式 |
C15H8Cl3N |
分子量 |
308.6 g/mol |
IUPAC名 |
4,6,8-trichloro-2-phenylquinoline |
InChI |
InChI=1S/C15H8Cl3N/c16-10-6-11-12(17)8-14(9-4-2-1-3-5-9)19-15(11)13(18)7-10/h1-8H |
InChIキー |
GHBBYTMAXOYGTB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


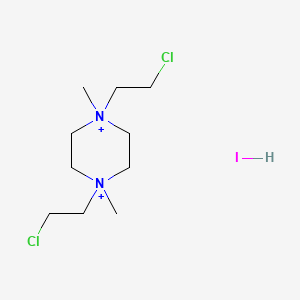
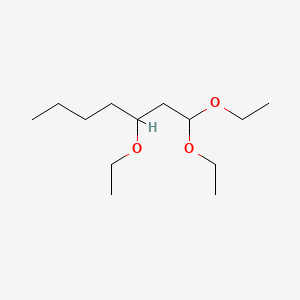
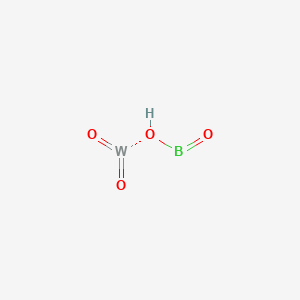

![2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one](/img/structure/B13755068.png)
![2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13755083.png)
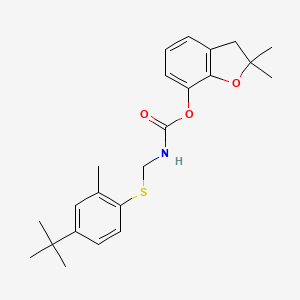
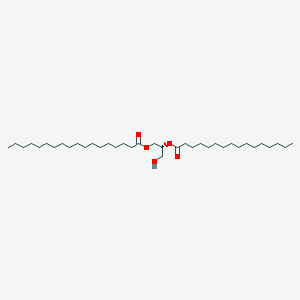
![N-(2-Azabicyclo[2.2.1]hept-6-yl)-1-benzo[b]furan-6-carboxamide](/img/structure/B13755092.png)

